molecular formula C11H16N2O3S B14710057 Urea, 1-propyl-3-(m-tolylsulfonyl)- CAS No. 22956-54-3

Urea, 1-propyl-3-(m-tolylsulfonyl)-

Cat. No.: B14710057
CAS No.: 22956-54-3
M. Wt: 256.32 g/mol
InChI Key: AEQJHMRWXRUFMH-UHFFFAOYSA-N
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Description

Urea, 1-propyl-3-(m-tolylsulfonyl)- is a chemical compound with the molecular formula C12H18N2O5S2 It is a member of the urea family, characterized by the presence of a urea moiety attached to a propyl group and a m-tolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-propyl-3-(m-tolylsulfonyl)- typically involves the reaction of 1-propylurea with m-toluenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for urea, 1-propyl-3-(m-tolylsulfonyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-propyl-3-(m-tolylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, 1-propyl-3-(m-tolylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of urea, 1-propyl-3-(m-tolylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-propyl-3-(m-tolyl)urea: Similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    1-(3-(methylsulfonyl)propyl)-3-(para-tolylsulfonyl)urea: Contains additional sulfonyl groups, leading to increased polarity and potential differences in biological activity.

Uniqueness

Urea, 1-propyl-3-(m-tolylsulfonyl)- is unique due to the presence of both a propyl group and a m-tolylsulfonyl group attached to the urea moiety. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

22956-54-3

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

1-(3-methylphenyl)sulfonyl-3-propylurea

InChI

InChI=1S/C11H16N2O3S/c1-3-7-12-11(14)13-17(15,16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14)

InChI Key

AEQJHMRWXRUFMH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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